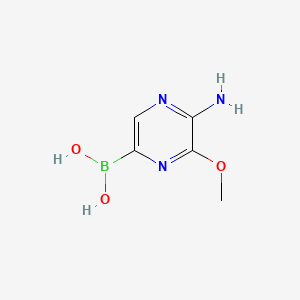

(5-Amino-6-methoxypyrazin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-amino-6-methoxypyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRZWHBSQBFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C(=N1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Pyrazine Precursors

The Miyaura borylation reaction, which employs palladium catalysts to couple halogenated aromatics with bis(pinacolato)diboron (B₂pin₂), is a cornerstone of boronic acid synthesis . For (5-Amino-6-methoxypyrazin-2-yl)boronic acid, this method requires a halogenated precursor such as 2-chloro-5-amino-6-methoxypyrazine . Key considerations include:

-

Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for electron-deficient heterocycles.

-

Protection of the Amino Group : The amino group may require protection (e.g., as a Boc derivative) to prevent side reactions during catalysis .

-

Reaction Conditions : Typical conditions involve refluxing in THF or dioxane with B₂pin₂ and a base like KOAc.

Example Protocol :

-

Protect 5-amino-6-methoxy-2-chloropyrazine with Boc₂O in dichloromethane.

-

React with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 100°C for 12 h.

-

Deprotect the Boc group using TFA/CH₂Cl₂ to yield the target boronic acid.

Challenges :

-

Limited commercial availability of halogenated pyrazine precursors.

-

Steric hindrance from the methoxy group may reduce borylation efficiency.

Halogen-Metal Exchange Followed by Borate Ester Quench

This method leverages lithium-halogen exchange to generate a pyrazinyllithium intermediate, which is quenched with a borate ester. The approach is exemplified in the synthesis of (2-(methoxymethyl)phenyl)boronic acid :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | n-BuLi (2.5 M in hexanes), THF, -78°C | Lithiation of 2-bromo-5-amino-6-methoxypyrazine |

| 2 | B(OMe)₃, -78°C to rt | Formation of boronate intermediate |

| 3 | Acidic workup (HCl) | Hydrolysis to boronic acid |

Key Data from Analogous Reactions :

-

Yield: 32–55% (dependent on precursor stability).

-

Critical Parameters: Temperature control during lithiation (-78°C) minimizes ring decomposition.

Limitations :

-

Pyrazinyllithium intermediates may undergo ring-opening or side reactions.

-

Requires anhydrous conditions and strict temperature control.

Directed Ortho-Metalation (DoM) Strategy

The amino or methoxy group can act as a directing group for regioselective metalation. For instance, using LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide), the ortho position relative to the directing group is deprotonated, followed by borate trapping :

Procedure :

-

Treat 5-amino-6-methoxypyrazine with LTMP (2.1 equiv) in THF at -78°C.

-

Add B(OMe)₃ (1.5 equiv) and warm to rt.

-

Quench with HCl to yield the boronic acid.

Advantages :

-

No need for halogenated precursors.

-

High regioselectivity ensured by directing groups.

Drawbacks :

-

Sensitivity of pyrazine rings to strong bases.

-

Competing side reactions at the methoxy group.

Radical Bromination and Subsequent Borylation

A radical-based approach, as demonstrated in the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane , involves bromination followed by borylation:

-

Radical Bromination :

-

Miyaura Borylation :

-

Couple the brominated intermediate with B₂pin₂ under Pd catalysis.

-

Critical Insight :

-

Radical bromination favors positions ortho to electron-donating groups (e.g., methoxy or amino), ensuring correct regiochemistry.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield Range | Scalability | Key Challenges |

|---|---|---|---|

| Miyaura Borylation | 40–65% | High | Precursor synthesis |

| Halogen-Metal Exchange | 30–55% | Moderate | Temperature sensitivity |

| Directed Metalation | 25–50% | Low | Base compatibility |

| Radical Bromination | 50–70% | Moderate | Radical side products |

Functional Group Considerations and Optimization

-

Amino Group Protection : Boc protection (via Boc₂O) is preferred over acetyl due to milder deprotection conditions .

-

Methoxy Stability : The methoxy group remains intact under Miyaura and radical conditions but may demethylate under strong acids/bases.

-

Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures is effective .

Chemical Reactions Analysis

Types of Reactions: (5-Amino-6-methoxypyrazin-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyrazine oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Reactions with electrophiles or nucleophiles to form substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles or nucleophiles under appropriate conditions, often in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (5-amino-6-methoxypyrazin-2-yl)boronic acid, have shown potential as anticancer agents. The incorporation of boronic acid groups into therapeutic compounds can enhance selectivity and efficacy. For instance, studies have indicated that boronic acids can inhibit proteasome activity, similar to the FDA-approved drug bortezomib, which is used for treating multiple myeloma . The mechanism involves the reversible binding of boronic acids to the active sites of proteasomes, leading to apoptosis in cancer cells .

1.2 Enzyme Inhibition

This compound can also act as an enzyme inhibitor. Boronic acids are known to form covalent bonds with serine residues in the active sites of serine proteases, thus inhibiting their activity. Research has demonstrated that this compound can effectively inhibit certain enzymes involved in cancer progression and bacterial resistance .

Biochemical Applications

2.1 Molecular Recognition

Boronic acids possess unique properties that allow them to selectively bind to diols and polyols through the formation of five-membered boronate esters. This feature is exploited in various biochemical applications, including sensing and detection of biomolecules such as glucose and other saccharides . The ability of this compound to recognize specific biological targets makes it a valuable tool in diagnostics and therapeutic monitoring.

2.2 Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems has been explored extensively. They can enhance the solubility and stability of drugs while allowing for controlled release profiles. For example, studies have shown that boronated compounds can facilitate the intracellular delivery of therapeutic agents by exploiting the natural binding properties of boron .

Materials Science Applications

3.1 Polymer Synthesis

This compound can be utilized in the synthesis of boronic acid-containing polymers, which exhibit unique properties such as pH responsiveness and selective binding capabilities. These polymers have applications in drug delivery, biosensors, and smart materials . The synthesis processes typically involve coupling reactions that integrate the boronic acid moiety into polymer backbones.

3.2 Catalysis

In catalysis, boronic acids are utilized as catalysts or catalyst ligands in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. The presence of this compound can enhance reaction efficiencies by acting as a stabilizing agent for intermediates or transition states during catalytic cycles .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that this compound inhibits proteasome activity leading to apoptosis in cancer cells | Cancer therapy |

| Enzyme Inhibition Research | Showed effective inhibition of serine proteases by forming covalent bonds with active site residues | Treatment for diseases involving protease activity |

| Polymer Synthesis Experiment | Developed pH-responsive polymers incorporating boronic acid moieties | Drug delivery systems |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

Pyrazine vs. Pyridine/Pyrazole Derivatives

- 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3): This compound has a pyridine ring with a methoxy group at position 2 and a boronic acid at position 3.

- (6-Amino-5-methylpyridin-3-yl)boronic acid (CAS 1032759-01-5): Features a pyridine ring with an amino group at position 6 and a methyl group at position 4. The absence of a methoxy group and the presence of a methyl substituent reduce steric hindrance and alter hydrogen-bonding capabilities compared to the target compound .

Substituent Effects

- The amino group in (5-Amino-6-methoxypyrazin-2-yl)boronic acid enhances hydrogen-bonding interactions, which may improve binding to biological targets (e.g., enzymes) or diols in sensor applications.

- The methoxy group provides steric bulk and electron-donating effects, stabilizing the boronic acid form and modulating pKa .

pKa and Lewis Acidity

- pKa Values: Boronic acids with electron-donating groups (e.g., -NH₂, -OCH₃) typically exhibit lower pKa values compared to those with electron-withdrawing groups. For example: 3-AcPBA (3-Acetamidophenylboronic acid): pKa ~8.5–9.0. 4-MCPBA (4-Methylcarboxyphenylboronic acid): pKa ~8.0–8.5. this compound: Predicted pKa ~7.5–8.0 due to resonance stabilization from the pyrazine ring and amino group .

Lewis Acidity : The pyrazine ring’s dual nitrogen atoms enhance Lewis acidity compared to phenylboronic acids, facilitating stronger interactions with diols (e.g., glucose) or enzyme active sites .

Binding Affinity and Selectivity

- Diol Binding : Studies show that boronic acids with lower pKa values (<8.5) exhibit stronger binding to diols (e.g., glucose) at physiological pH. The target compound’s pKa (~7.5–8.0) suggests superior diol binding compared to 3-AcPBA or 4-MCPBA .

- Enzyme Inhibition: Amino-substituted boronic acids (e.g., bortezomib) demonstrate enhanced protease inhibition via reversible covalent binding. The amino group in the target compound may similarly improve inhibitory potency .

Stability and Reactivity

- Hydrolytic Stability: Unlike unprotected phenylboronic acids, the pyrazine core and methoxy group may stabilize this compound against hydrolysis, reducing the need for boronate ester protection .

- Synthetic Utility : The electron-deficient pyrazine ring enhances reactivity in cross-coupling reactions compared to pyridine-based analogs .

Data Table: Comparative Properties of Selected Boronic Acids

| Compound | Core Structure | pKa | Key Substituents | Key Applications |

|---|---|---|---|---|

| This compound | Pyrazine | ~7.5–8.0 | -NH₂, -OCH₃, -B(OH)₂ | Enzyme inhibition, sensors |

| 2-Methoxy-5-pyridineboronic acid | Pyridine | ~8.2–8.7 | -OCH₃, -B(OH)₂ | Cross-coupling, materials |

| 3-AcPBA | Phenyl | ~8.5–9.0 | -NHCOCH₃, -B(OH)₂ | Glucose sensing |

| (6-Amino-5-methylpyridin-3-yl)boronic acid | Pyridine | ~7.8–8.3 | -NH₂, -CH₃, -B(OH)₂ | Medicinal chemistry |

Biological Activity

(5-Amino-6-methoxypyrazin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring and a boronic acid functional group, which allows it to engage in reversible covalent interactions with various biological targets, including proteins and enzymes. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 168.95 g/mol

The structure of this compound contributes to its reactivity and biological function. The boronic acid moiety is particularly significant for its ability to form covalent bonds with diols, which are prevalent in many biomolecules.

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer properties. Its ability to form covalent bonds with proteins positions it as a potential modulator of protein-protein interactions (PPIs), which are crucial in cancer progression and treatment strategies.

Case Study: Boron Neutron Capture Therapy (BNCT)

Research has indicated that compounds similar to this compound can enhance boron accumulation in tumor cells, thereby improving the efficacy of BNCT. In a study involving mouse melanoma cell lines, it was shown that melanin biosynthesis significantly increased boron uptake without raising the metabolic rate, suggesting a targeted approach to cancer treatment .

Target Interaction

The mechanism by which this compound exerts its biological effects involves the formation of an active complex with specific proteins. This interaction can lead to the disruption or enhancement of cellular pathways critical for tumor growth and survival .

- Covalent Bond Formation : The compound's boronic acid group interacts with diols in target proteins.

- Oxidative Stress Induction : The by-products formed during these interactions may scavenge glutathione (GSH), leading to increased oxidative stress within cells.

- Impact on Redox Balance : Disruption of GSH levels can affect cellular redox status, potentially enhancing apoptotic pathways in cancer cells.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of various bioactive compounds. Its structural characteristics allow for modifications that can enhance its therapeutic profile against diseases such as cancer and neurodegenerative disorders.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-6-borono-pyrazine | Similar pyrazine ring | Lacks methoxy group; different reactivity |

| 4-Amino-benzeneboronic acid | Boronic acid on an aromatic ring | Different aromatic system; varied applications |

| 3-Aminopyridin-4-boronic acid | Pyridine instead of pyrazine | Distinct nitrogen heterocycle; different uses |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes metabolic processes typical for boronic acids, primarily through deboronation to yield less toxic products like boric acid. This low toxicity enhances its appeal for therapeutic applications.

Q & A

Q. What are the common synthetic routes for (5-Amino-6-methoxypyrazin-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis of pyrazine-based boronic acids typically involves palladium-catalyzed borylation of halogenated precursors. For example, bromo- or iodo-substituted pyrazines can react with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd(dppf)Cl₂ and bases such as potassium acetate . Key factors include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may promote protodeborylation.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization is often required to isolate the boronic acid from byproducts like boroxines .

Q. How does the amino-methoxy substitution on the pyrazine ring affect Suzuki-Miyaura coupling efficiency?

The electron-donating methoxy and amino groups influence the electronic environment of the boronic acid. Methoxy groups at the 6-position can stabilize the pyrazine ring via resonance, while the 5-amino group may participate in hydrogen bonding, improving solubility. However, steric hindrance from substituents can reduce coupling efficiency with bulky aryl halides. Optimization of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) is critical for cross-coupling yields .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel chromatography with eluents like ethyl acetate/hexane mixtures separates boronic acids from boroxine trimers.

- Crystallization : Using mixed solvents (e.g., methanol/water) can yield high-purity crystals.

- Derivatization : Converting the boronic acid to a pinacol ester improves stability during purification .

Advanced Research Questions

Q. How can kinetic studies resolve discrepancies in reported binding affinities of this boronic acid with diols?

Conflicting thermodynamic binding data may arise from differences in pH, buffer composition, or competing interactions. Stopped-flow fluorescence assays can measure binding kinetics (e.g., kon and koff) to clarify whether affinity differences stem from equilibrium constants or kinetic barriers. For instance, fructose typically exhibits faster kon values compared to glucose, aligning with higher binding constants .

Q. What advanced spectroscopic techniques characterize the boronic acid’s interaction with biomolecules?

- ¹¹B NMR : Tracks boron speciation (e.g., trigonal vs. tetrahedral geometry) during diol binding at physiological pH .

- MALDI-MS with derivatization : Pinacol ester formation prevents boroxine interference, enabling accurate mass analysis of peptide-boronic acid conjugates .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with glycoproteins on functionalized surfaces .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation approaches include:

- Buffer optimization : High-ionic-strength buffers (e.g., PBS) minimize electrostatic interference.

- Polymer coatings : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) act as molecular sieves to exclude non-target proteins .

- Competitive assays : Introduce reversible competitors (e.g., sorbitol) to displace weakly bound species .

Q. How does the amino-methoxy-pyrazine scaffold influence proteasome inhibition compared to phenylboronic acids?

The pyrazine ring’s nitrogen atoms may engage in additional hydrogen bonding with catalytic threonine residues in the proteasome’s β-subunit, enhancing binding specificity. Methoxy groups can improve membrane permeability, while the amino group facilitates pH-dependent solubility, critical for intracellular activity. Comparative IC₅₀ studies with bortezomib analogs are recommended .

Methodological Challenges and Solutions

Q. How to address boroxine formation during MALDI-MS analysis of this boronic acid?

Boroxine trimerization complicates mass spectral interpretation. Solutions include:

- On-plate derivatization : Co-crystallize with 2,5-dihydroxybenzoic acid (DHB) to promote in situ esterification .

- Low-temperature ionization : Reduces thermal decomposition during laser desorption .

Q. What computational tools predict the pKa of this compound for drug design?

Linear regression models correlating ¹H NMR shifts (B–OH) with experimental pKa values can estimate acidity. For example, δ(¹H) = -0.208(pKa) + 9.7969 (R² = 0.98) . Density Functional Theory (DFT) calculations further refine predictions by modeling solvation effects .

Q. How to design in vivo studies assessing this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.